[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid
Overview
Description
Mechanism of Action
Target of Action
Based on its structural similarity to other sulfonyl compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
Sulfonyl compounds often act as electrophiles, undergoing reactions with nucleophiles in the body . This can lead to the formation of covalent bonds with target molecules, potentially altering their function .
Biochemical Pathways
Sulfonyl compounds can participate in a variety of biochemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways.
Result of Action
Sulfonyl compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(N,4-Dimethylphenylsulfonamido)Acetic Acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(toluene-4-sulfonyl)-amino]-acetic acid typically involves the reaction of toluene-4-sulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the sulfonation of toluene to produce toluene-4-sulfonyl chloride, which is then reacted with methylamine and acetic acid under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It finds applications in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the amino and acetic acid groups.
4-Toluenesulfonyl chloride: Used as a reagent in organic synthesis but differs in its functional groups.
p-Toluenesulfonamide: Shares the sulfonyl group but has different substituents.
Uniqueness
[Methyl-(toluene-4-sulfonyl)-amino]-acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFYUFZCCCVEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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